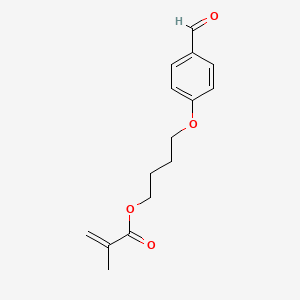
4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C14H16O4. It is known for its unique structure, which includes a formyl group attached to a phenoxy group, linked to a butyl chain, and further connected to a 2-methylprop-2-enoate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate typically involves the reaction of 4-hydroxybenzaldehyde with 4-bromobutyl 2-methylprop-2-enoate under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Carboxyphenoxy)butyl 2-methylprop-2-enoate.
Reduction: 4-(4-Hydroxyphenoxy)butyl 2-methylprop-2-enoate.
Substitution: Various substituted phenoxybutyl 2-methylprop-2-enoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and coatings
Wirkmechanismus
The mechanism of action of 4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxy group may also interact with hydrophobic pockets in biological molecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Bromophenoxy)butyl 2-methylprop-2-enoate
- 4-(4-Hydroxyphenoxy)butyl 2-methylprop-2-enoate
- 4-(4-Methoxyphenoxy)butyl 2-methylprop-2-enoate
Uniqueness
The formyl group allows for specific chemical modifications and interactions that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
92176-42-6 |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
4-(4-formylphenoxy)butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H18O4/c1-12(2)15(17)19-10-4-3-9-18-14-7-5-13(11-16)6-8-14/h5-8,11H,1,3-4,9-10H2,2H3 |
InChI-Schlüssel |
HKXSJMSQHNGYIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCOC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)
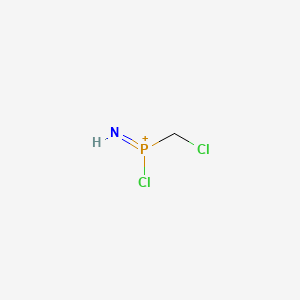
![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)


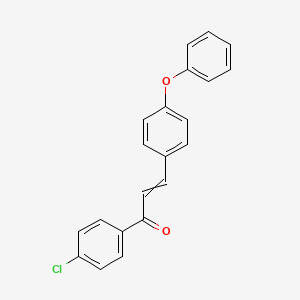
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
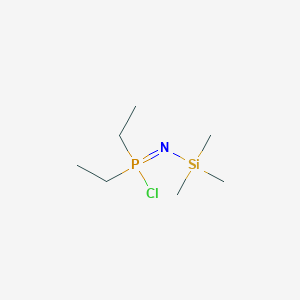
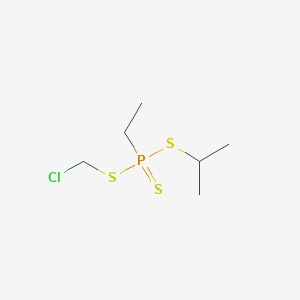
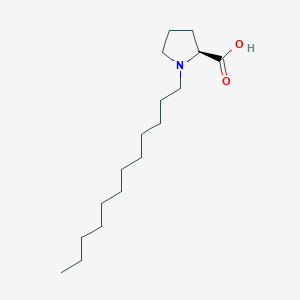
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)
